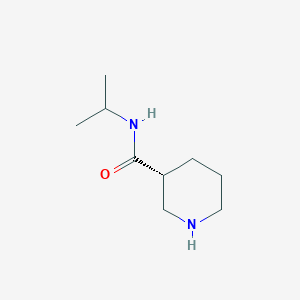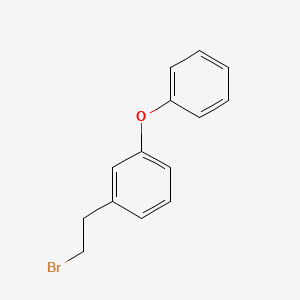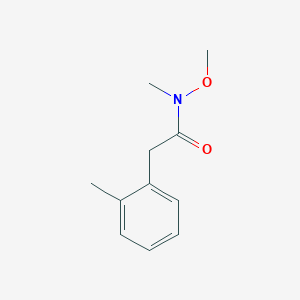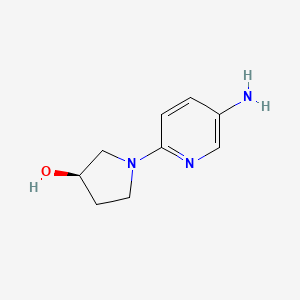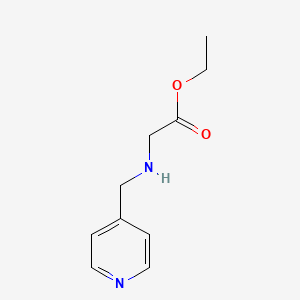
N-(4-Pyridinylmethyl)-glycine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Pyridinylmethyl)-glycine ethyl ester is a chemical compound with the molecular formula C10H14N2O2 It is an ester derivative of glycine, where the glycine molecule is modified with a pyridinylmethyl group at the nitrogen atom and an ethyl ester group at the carboxyl end
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Pyridinylmethyl)-glycine ethyl ester typically involves the reaction of glycine with 4-pyridinylmethyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Aqueous or organic solvents like dichloromethane
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. Techniques such as phase-transfer catalysis and ion-pair extraction can be employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Pyridinylmethyl)-glycine ethyl ester can undergo various chemical reactions, including:
Oxidation: The pyridinylmethyl group can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the ester group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: this compound N-oxide
Reduction: N-(4-pyridinylmethyl)glycine alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-(4-Pyridinylmethyl)-glycine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Pyridinylmethyl)-glycine ethyl ester involves its interaction with specific molecular targets and pathways. The pyridinylmethyl group can interact with various enzymes and receptors, potentially modulating their activity. The ester group allows for hydrolysis, releasing the active glycine derivative, which can then participate in various biochemical processes .
Comparación Con Compuestos Similares
- N-(4-pyridinylmethyl)glycine
- N-(4-pyridinylmethyl)alanine ethyl ester
- N-(4-pyridinylmethyl)valine ethyl ester
Comparison: N-(4-Pyridinylmethyl)-glycine ethyl ester is unique due to its specific ester and pyridinylmethyl modifications, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research applications .
Propiedades
Número CAS |
88720-63-2 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
ethyl 2-(pyridin-4-ylmethylamino)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-12-7-9-3-5-11-6-4-9/h3-6,12H,2,7-8H2,1H3 |
Clave InChI |
PXTPPHVRRFSIRE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNCC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


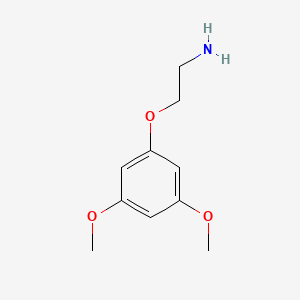
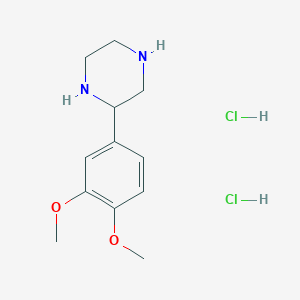
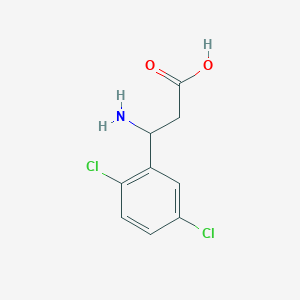
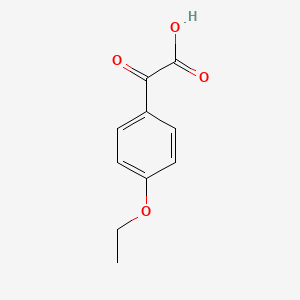
![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)
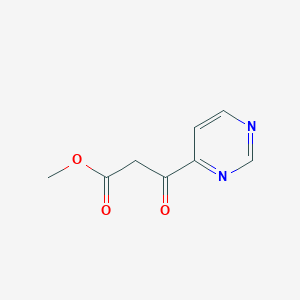
![1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B8271374.png)
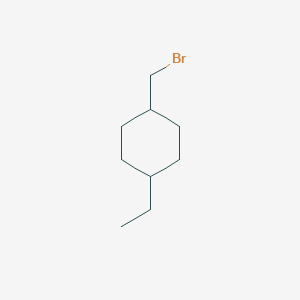
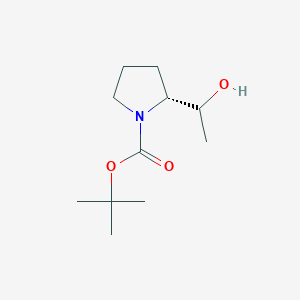
![tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate](/img/structure/B8271386.png)
